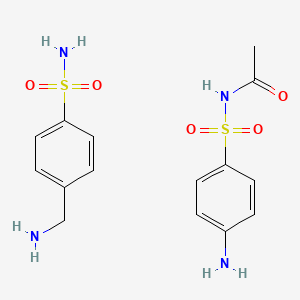
4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This compound is known for its antibacterial properties and is used in various medical and industrial applications .
Métodos De Preparación
The synthesis of 4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide involves several steps. One common method starts with acetylbenzylamine, which is introduced into chlorosulfonic acid while maintaining the temperature below 40°C. After several hours, the mixture is heated in a boiling water bath, cooled, and poured onto ice. The resulting product is then treated with aqueous ammonia to form the desired compound .
Análisis De Reacciones Químicas
4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonic acid, aqueous ammonia, and sodium hydroxide. The major products formed from these reactions include sulfonamide derivatives, which are known for their antibacterial properties .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology, it is studied for its antibacterial properties and its ability to inhibit the growth of certain bacteria. In medicine, it is used as a topical agent for treating burns and infections caused by Pseudomonas aeruginosa and Staphylococcus aureus. In the industry, it is used in the production of various pharmaceuticals and as a chemical intermediate .
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, which are essential for bacterial growth and replication. This leads to the suppression of bacterial growth and the treatment of infections .
Comparación Con Compuestos Similares
4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other benzenesulfonamides such as mafenide and sulfamylon, which also exhibit antibacterial properties. this compound is particularly effective against certain strains of bacteria and has a unique mechanism of action involving the inhibition of carbonic anhydrase .
Propiedades
Fórmula molecular |
C15H20N4O5S2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S.C7H10N2O2S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;8-5-6-1-3-7(4-2-6)12(9,10)11/h2-5H,9H2,1H3,(H,10,11);1-4H,5,8H2,(H2,9,10,11) |
Clave InChI |
VCAVGXHWOSDXHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.C1=CC(=CC=C1CN)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)
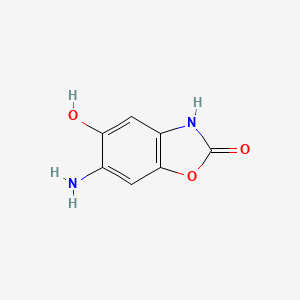



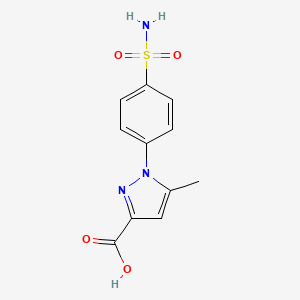
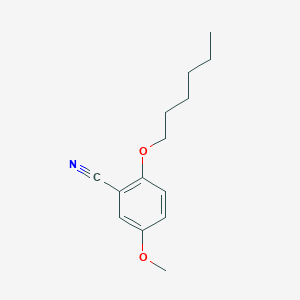

amine](/img/structure/B13082294.png)
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13082297.png)
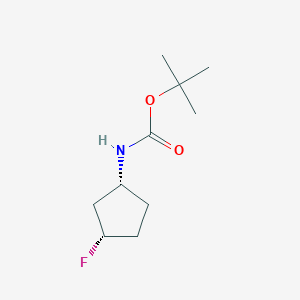
![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
